![molecular formula C24H19F3N2O2 B5170073 {4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone CAS No. 6036-63-1](/img/structure/B5170073.png)
{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone
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Overview
Description
The compound {4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone is a synthetic organic compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as DF-MPPO and is primarily used as a fluorescent probe in biological and biochemical studies.
Mechanism of Action
DF-MPPO is a non-fluorescent compound that becomes fluorescent upon reaction with ROS. The reaction between DF-MPPO and ROS results in the formation of a fluorescent product that can be detected using fluorescence spectroscopy. The mechanism of action of DF-MPPO involves the oxidation of the piperazine ring by ROS, resulting in the formation of a fluorescent product.
Biochemical and Physiological Effects:
DF-MPPO has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the production of ROS in cells and tissues, which can lead to a reduction in oxidative stress. DF-MPPO has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a range of diseases.
Advantages and Limitations for Lab Experiments
DF-MPPO has several advantages for use in lab experiments. The compound is highly selective for ROS, making it an ideal probe for studying oxidative stress. DF-MPPO is also non-toxic and has low cytotoxicity, making it suitable for use in cell-based assays. However, one limitation of DF-MPPO is that its fluorescence is sensitive to pH changes, which can affect its reliability as a probe.
Future Directions
There are several future directions for research on DF-MPPO. One area of interest is the development of new fluorescent probes based on the structure of DF-MPPO. Another area of research is the application of DF-MPPO in vivo, to study the role of ROS in disease progression. Additionally, the development of new methods for the synthesis and purification of DF-MPPO could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of DF-MPPO involves the reaction of 4-(2,6-difluorobenzoyl)piperazine with 4-(3-fluorophenyl)phenylmethanone in the presence of a suitable catalyst. The reaction takes place in an organic solvent under controlled conditions of temperature and pressure. The yield of the reaction is typically high, and the compound can be purified using standard chromatographic techniques.
Scientific Research Applications
DF-MPPO has been extensively used as a fluorescent probe in biological and biochemical studies. The compound is highly selective for reactive oxygen species (ROS) and can be used to monitor oxidative stress in cells and tissues. DF-MPPO has also been used to study the role of ROS in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
[4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2/c25-18-4-1-3-17(15-18)23(30)16-7-9-19(10-8-16)28-11-13-29(14-12-28)24(31)22-20(26)5-2-6-21(22)27/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLBTCGSNFENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387123 |
Source
|
Record name | [4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6036-63-1 |
Source
|
Record name | [4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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